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Gallinacin 6

Cat. No.: B1576555
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Description

Overview of Antimicrobial Peptides (AMPs) in Avian Innate Immunity

The innate immune system serves as the initial and rapid line of defense against invading pathogens in all multicellular organisms. uu.nl In birds, this system is particularly crucial for providing immediate protection against a wide array of microorganisms. jpsad.com A vital component of this defense mechanism is a diverse group of molecules known as antimicrobial peptides (AMPs). uu.nl These are generally small, cationic peptides that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. nih.govasm.org

Avian AMPs are a critical part of the bird's first-line defense, present at epithelial surfaces and within immune cells. uu.nljpsad.com They function by disrupting the integrity of microbial membranes, leading to cell death. asm.org The two major families of AMPs in chickens are cathelicidins and defensins. uu.nl Defensins are further classified into alpha-, beta-, and theta-defensins based on their cysteine pairing and disulfide bond patterns. frontiersin.org In avian species, beta-defensins (AvBDs) are the most prominent and well-characterized group. frontiersin.org

Discovery and Initial Characterization of Gallinacin 6

This compound (Gal-6) was identified through in silico analysis of the chicken genome. uu.nl It is also known as Avian Beta-Defensin 6 (AvBD-6). Initial characterization of Gal-6 involved the synthesis of the mature peptide and the production of a recombinant version to study its biological activity. nih.govresearchgate.net

Researchers investigated the expression of Gal-6 mRNA in various tissues of healthy chickens. nih.govnih.gov These studies revealed high levels of expression in the esophagus and crop, with moderate expression in the glandular stomach and lower levels throughout the intestinal tract. asm.orgnih.govnih.gov This localization suggested a significant role for Gal-6 in the defense of the upper digestive tract. asm.orgnih.govresearchgate.net

The antimicrobial properties of both synthetic and recombinant Gal-6 were tested against a range of microorganisms. nih.gov These assays demonstrated that Gal-6 possesses potent bactericidal and fungicidal activity. asm.orgnih.gov Notably, it was effective against significant food-borne pathogens, including Campylobacter jejuni, Salmonella enterica serovar Typhimurium, Clostridium perfringens, and Escherichia coli. asm.orgresearchgate.netnih.gov Further investigations using transmission electron microscopy on C. perfringens treated with synthetic Gal-6 revealed dose-dependent morphological changes, such as intracellular granulation, cytoplasm retraction, and eventual cell lysis, indicating a rapid killing mechanism. asm.orgnih.govresearchgate.netnih.gov

Classification of this compound as an Avian Beta-Defensin (AvBD)

This compound is classified as an avian beta-defensin (AvBD) based on its characteristic molecular structure. asm.org AvBDs are a family of cysteine-rich peptides that form a specific three-dimensional structure stabilized by three intramolecular disulfide bonds. nih.govasm.org The gene encoding this compound, designated as GAL6, is located on chicken chromosome 3. asm.orguniprot.org

The prepropeptide sequence of this compound, when aligned with other defensins, showed significant similarity to mammalian β-defensins. nih.gov For instance, it shares considerable identity with human β-defensin-1 and other primate and bovine β-defensins. nih.gov This homology suggests a common evolutionary origin for avian and mammalian beta-defensins, dating back before the divergence of these lineages. nih.gov The mature this compound peptide consists of 42 amino acids. researchgate.net

The genomic structure of gallinacin genes, including GAL6, typically consists of four exons separated by three introns. asm.org The upstream region of the this compound gene contains putative binding sites for transcription factors like nuclear factor kappa beta (NF-κB), activator protein 1 (AP-1), and nuclear factor interleukin-6 (NF-IL6). asm.orgnih.govnih.gov The presence of these binding sites suggests that the expression of this compound can be induced in response to infection or inflammation. asm.orgnih.gov

Contextual Significance of this compound in Host Defense Mechanisms

The strategic expression and broad antimicrobial activity of this compound underscore its importance in the innate host defense of chickens. asm.orgnih.govresearchgate.net Its high concentration in the proximal digestive tract, particularly the esophagus and crop, provides a crucial barrier against pathogens ingested with food and water. asm.orgnih.gov This is particularly relevant in the context of food safety, as poultry can be a source of food-borne pathogens for humans. asm.orgnih.gov

The ability of this compound to kill a range of pathogenic bacteria, including those commonly associated with poultry, highlights its direct contribution to controlling microbial populations in the gut. asm.org The rapid killing kinetics observed against pathogens like C. perfringens further emphasize its role as an immediate effector molecule of the innate immune system. asm.orgresearchgate.netnih.gov

Beyond its direct antimicrobial function, the inducible nature of this compound expression suggests its involvement in the broader immune response. asm.orgnih.gov The presence of transcription factor binding sites associated with inflammatory responses indicates that its production can be upregulated during an infection, thereby enhancing the bird's ability to combat pathogens. asm.orgnih.gov The gallinacin family of peptides, including this compound, is considered to be involved in bridging the innate and adaptive immune responses. nih.gov They can help in the maturation and activation of other immune cells, contributing to a more comprehensive and effective defense against infection. nih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

DTLACRQSHGSCSFVACRAPSVDIGTCRGGKLKCCKWAPSS

Origin of Product

United States

Molecular Biology and Genetic Architecture of Gallinacin 6

Genomic Organization and Chromosomal Localization

The genomic organization of the gallinacin gene family, including Gallinacin 6, reveals insights into its evolutionary history and functional diversification.

Gallinacin Gene Cluster and Synteny Analysis

In chickens, the β-defensin genes, known as gallinacins, are clustered together on chromosome 3. bioone.orgasm.orgscispace.compatologiaviare.orgkarger.com Specifically, gallinacins 1 through 13 are located within an 86-kilobase region on chromosome 3q3.5-q3.7. asm.orgscispace.com This clustering suggests that the various gallinacin genes arose from gene duplication events followed by differentiation, allowing them to target a diverse range of microbial pathogens. bioone.org The close proximity of these genes, such as gallinacins 2, 3, 4, 5, and 7, makes them of particular interest for studying their coordinated regulation and role in the immune response. asm.org

Comparative analyses of defensin (B1577277) gene clusters in chickens, mice, and humans suggest that vertebrate defensins evolved from a single β-defensin-like ancestor. scispace.com This ancestral gene likely underwent rapid duplication, diversification, and translocation events throughout evolution, leading to the current defensin gene arrangements in different species. scispace.com The tissue-specific expression patterns of the gallinacin genes further support the idea of functional diversification after duplication. asm.org For instance, this compound, along with gallinacins 8 through 13, is preferentially expressed in tissues like the liver and kidney, whereas gallinacins 1 through 7 are primarily found in the bone marrow and respiratory tract. bioone.orgasm.org

Exon-Intron Structure of the this compound Gene

The this compound gene, like other gallinacin genes, possesses a characteristic genomic structure of four exons separated by three introns of varying lengths. bioone.orgasm.orgpatologiaviare.orgd-nb.info This structure is a hallmark of the gallinacin gene family. asm.orgpatologiaviare.org The first exon typically encodes the 5'-untranslated region (UTR), while the majority of the final exon contains the 3'-UTR and a few C-terminal amino acids. d-nb.info The two internal exons are functionally analogous to mammalian β-defensin genes, with one encoding the signal and pro-sequence and the other encoding the mature peptide containing the conserved six-cysteine motif. d-nb.info

Transcriptional Regulation of this compound Gene Expression

The expression of the this compound gene is a tightly regulated process, influenced by various molecular signals and transcription factors, highlighting its role in the inducible innate immune response.

Identification of Promoter Regions and Regulatory Elements

The promoter region of the this compound gene contains several key regulatory elements that are crucial for initiating transcription. A putative transcription start site (TSS) has been identified 70 base pairs upstream of the ATG start codon. nih.govuu.nl Preceding this TSS, a TATA box is located at position -29 bp, and a CAAT box is found at -111 bp. nih.govuu.nl These elements are fundamental for the assembly of the transcription machinery. The nucleotide sequence of the this compound gene promoter region has been deduced from the published cDNA sequence with the accession number AY621324. nih.govresearchgate.netresearchgate.net

Analysis of Putative Transcription Factor Binding Sites (e.g., NF-κB, AP-1, NF-IL-6)

Analysis of the upstream region of the this compound gene has revealed the presence of several putative binding sites for key transcription factors known to be involved in inflammatory and immune responses. nih.govresearchgate.netnih.gov These include binding sites for:

Nuclear factor kappa beta (NF-κB): A binding site for NF-κB has been identified at position -506 bp. nih.govuu.nl NF-κB is a critical regulator of inducible β-defensins and plays a synergistic role with other transcription factors in activating gene expression during inflammation. nih.gov

Activator protein 1 (AP-1): Multiple potential binding sites for AP-1 have been located at -1,011 bp, -2,700 bp, and -2,872 bp. nih.govuu.nl

Nuclear factor interleukin-6 (NF-IL-6): Several putative binding sites for NF-IL-6 have been identified at -1,108 bp, -1,949 bp, -2,630 bp, and -2,777 bp. nih.govuu.nl The presence of NF-IL-6 binding sites further supports the role of this compound in the inflammatory response. nih.gov

The identification of these binding sites was performed using programs such as JASPAR and Matinspector. nih.govuu.nl

Inducible Nature of this compound Gene Expression

The presence of binding sites for transcription factors like NF-κB, AP-1, and NF-IL-6 strongly suggests that the expression of the this compound gene is inducible. nih.govuu.nlresearchgate.netnih.govasm.org This means its transcription can be upregulated in response to inflammatory stimuli or bacterial infection. veterinaryworld.org The variability in this compound mRNA levels observed in chickens of the same age and breed further points towards a tissue-specific upregulation and/or inducibility. nih.govuu.nl This inducible expression is a common feature of β-defensins, which are key components of the innate immune response that can be rapidly mobilized to combat invading pathogens. nih.gov

Biosynthesis and Maturation Pathways of Gallinacin 6

Prepropeptide Synthesis and Post-Translational Processing

The journey to a functional Gallinacin 6 molecule begins with the translation of its corresponding messenger RNA (mRNA) into a larger, inactive precursor protein known as a prepropeptide. oup.com This initial protein product contains distinct segments that guide its processing and eventual activation. The general structure of β-defensin prepropeptides, including that of this compound, consists of a signal peptide, a propeptide (or propiece), and the mature peptide sequence. oup.com

The signal peptide, located at the N-terminus of the prepropeptide, acts as a localization signal, directing the nascent protein into the endoplasmic reticulum for further processing. This sequence is typically cleaved off during or shortly after translation. Following the signal peptide is the propeptide region. In many defensins, this propiece is anionic and is thought to play a role in preventing the mature, cationic peptide from damaging the host's own cells during synthesis and transport. nih.gov However, not all avian β-defensins possess a negatively charged propiece. nih.gov

The final segment of the prepropeptide is the sequence that will become the mature, biologically active this compound. This entire prepropeptide undergoes folding and disulfide bond formation within the endoplasmic reticulum, guided by the cellular machinery, to achieve its correct three-dimensional structure, a hallmark of which is the characteristic β-sheet structure stabilized by three intramolecular disulfide bridges. asm.org

Enzymatic Cleavage and Generation of Mature this compound

The final and critical step in the maturation of this compound is the proteolytic cleavage of the propeptide to release the active, mature peptide. oup.com This process is carried out by specific proteases, although the exact enzymes responsible for cleaving the this compound propeptide in vivo have not been definitively identified. However, research on β-defensins suggests that the proteolytic processing is a host and tissue-specific event, dependent on the local array of proteolytic enzymes. nih.gov For instance, furin-like convertases are known to process some mammalian β-defensins. nih.gov

For this compound, a putative cleavage site has been identified by comparing its propeptide sequence with those of other known β-defensins. This predicted cleavage occurs between an alanine (B10760859) and an aspartic acid residue (Ala-Asp). nih.govresearchgate.net This specific cleavage event liberates the mature this compound peptide, a cationic molecule with potent antimicrobial properties. The table below summarizes the key components and events in the biosynthesis and maturation of this compound.

StageComponent/ProcessDescription
Synthesis PrepropeptideInitial inactive precursor protein translated from mRNA.
Signal PeptideN-terminal sequence directing the protein for processing; subsequently cleaved.
PropeptideIntermediate sequence that is removed to activate the peptide.
Mature Peptide SequenceThe final, active form of this compound.
Processing Post-Translational ModificationIncludes folding and the formation of three intramolecular disulfide bonds.
Enzymatic CleavageProteolytic removal of the propeptide to release the mature peptide.
Predicted Cleavage SiteBetween Alanine and Aspartic acid (Ala-Asp) in the propeptide. nih.govresearchgate.net

Biological Functions and Mechanisms of Action of Gallinacin 6

Antimicrobial Activity Spectrum of Gallinacin 6

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against a variety of Gram-negative and Gram-positive bacteria, as well as fungi. asm.orgresearchgate.netnih.gov This wide-ranging activity underscores its significance as a component of the innate immune system in chickens. asm.orgresearchgate.netnih.gov

Efficacy Against Gram-Negative Bacterial Pathogens

This compound has shown potent bactericidal effects against several significant Gram-negative food-borne pathogens. asm.orgresearchgate.netnih.gov Research has confirmed its activity against Salmonella enterica serovar Typhimurium, Campylobacter jejuni, and Escherichia coli. asm.orgresearchgate.netnih.gov Colony-counting assays have demonstrated a strong bactericidal impact on these bacteria. asm.orgresearchgate.netnih.gov While effective, the killing kinetics against E. coli and S. enterica serovar Typhimurium were observed to be slower compared to other susceptible pathogens. nih.gov In broth microdilution assays, synthetic this compound inhibited the growth of C. jejuni and E. coli at a minimum inhibitory concentration (MIC) of 64 μg/ml. nih.gov

Table 1: Efficacy of Synthetic this compound Against Gram-Negative Bacteria

Bacterial Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Salmonella enterica serovar Typhimurium No inhibition observed in some assays Not applicable
Campylobacter jejuni 64 μg/ml >64 μg/ml
Escherichia coli 64 μg/ml 64 μg/ml

Data sourced from broth microdilution assays. nih.gov

Efficacy Against Gram-Positive Bacterial Pathogens

The antimicrobial peptide also displays significant activity against Gram-positive bacteria. asm.orgresearchgate.netnih.govnih.gov Notably, it is effective against Clostridium perfringens and Staphylococcus aureus. asm.orgresearchgate.netnih.govnih.gov In colony-counting assays, a rapid decline in surviving cells of both C. perfringens and S. aureus was observed. nih.gov Synthetic this compound demonstrated a particularly potent effect against C. perfringens, with a low MIC and MBC of 8 μg/ml. nih.gov Treatment with 16 μg/ml of synthetic this compound resulted in a 3-log unit reduction in the survival of C. perfringens within 60 minutes, indicating rapid killing kinetics. asm.orgresearchgate.netnih.gov

Table 2: Efficacy of Synthetic this compound Against Gram-Positive Bacteria

Bacterial Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Clostridium perfringens 8 μg/ml 8 μg/ml
Staphylococcus aureus No inhibition observed in some assays Not applicable

Data sourced from broth microdilution assays. nih.gov

Fungicidal Activity

In addition to its antibacterial properties, this compound possesses fungicidal capabilities. asm.orgresearchgate.netnih.gov It has been shown to be effective against the yeasts Candida albicans and Saccharomyces cerevisiae. asm.orgresearchgate.netnih.govnih.gov Colony-counting assays revealed a significant reduction in the survival of both C. albicans and S. cerevisiae upon treatment with synthetic this compound. nih.gov The MIC for synthetic this compound against both yeast species was determined to be 8 μg/ml, although this inhibition was found to be fungistatic in nature in broth microdilution assays. nih.gov

Table 3: Fungicidal Activity of Synthetic this compound

Fungal Pathogen Minimum Inhibitory Concentration (MIC) Nature of Inhibition
Candida albicans 8 μg/ml Fungistatic
Saccharomyces cerevisiae 8 μg/ml Fungistatic

Data sourced from broth microdilution assays. nih.gov

Molecular Mechanisms of Microbial Inactivation

The antimicrobial action of this compound is primarily attributed to its ability to interact with and disrupt microbial cell membranes. frontiersin.orgnih.govasm.org This process involves initial electrostatic interactions followed by membrane permeabilization, leading to cell death. frontiersin.orgnih.govasm.org

Electrostatic Interactions with Microbial Membranes

As a cationic peptide, this compound is positively charged, which facilitates its initial binding to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. veterinaryworld.orgresearchgate.netnih.gov This electrostatic attraction is a critical first step in its mechanism of action, allowing the peptide to accumulate on the microbial surface. nih.govasm.orgnih.gov The interaction is thought to displace divalent cations that stabilize the outer membrane of Gram-negative bacteria. uu.nl

Membrane Permeabilization and Disruption of Integrity

Following the initial electrostatic binding, this compound peptides are believed to insert into the microbial membrane, leading to its permeabilization and the loss of structural integrity. asm.orgresearchgate.netnih.govnih.gov This disruption can occur through various proposed models, such as the formation of transient pores or a detergent-like effect that dissolves the membrane. nih.govuu.nl The permeabilization of the membrane results in the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell lysis. uu.nl Transmission electron microscopy of C. perfringens treated with synthetic this compound revealed dose-dependent morphological changes, including intracellular granulation, cytoplasm retraction, and cell lysis, providing visual evidence of membrane disruption. asm.orgresearchgate.netnih.gov

Effects on Intracellular Components and Processes

While the initial interaction of this compound is with the microbial cell envelope, its lethal effects extend to vital intracellular components and processes. Evidence suggests that after permeabilizing the cell wall, this compound molecules can access the cytoplasm and interfere with fundamental cellular functions. nih.gov

One of the proposed intracellular targets is the machinery responsible for DNA replication and protein synthesis . veterinaryworld.orgresearchgate.netasm.org By binding to and disrupting these processes, this compound effectively halts the microbe's ability to grow, replicate, and repair cellular damage, ultimately leading to cell death. veterinaryworld.orgresearchgate.net

Furthermore, microscopic studies have revealed distinct changes within the microbial cell following treatment with this compound. These include the clumping or granulation of intracellular material . nih.govnih.govresearchgate.netasm.orguu.nl This effect indicates a significant disruption of the internal organization and homeostasis of the cell. Another observed phenomenon is cytoplasm retraction , where the cytoplasm pulls away from the cell membrane. nih.govnih.govresearchgate.netasm.org This is often a precursor to complete cell lysis and is indicative of severe membrane and intracellular damage. nih.gov

Induction of Morphological Changes in Target Microorganisms

The antimicrobial action of this compound induces profound and dose-dependent morphological changes in susceptible microorganisms. nih.govnih.govresearchgate.netasm.org These alterations are a direct consequence of the peptide's interaction with the bacterial cell envelope and subsequent intracellular disruption.

Transmission electron microscopy of Clostridium perfringens treated with synthetic this compound has provided detailed insights into these structural changes. nih.govnih.govasm.org At lower concentrations, researchers observed abnormalities in cell division, such as the formation of irregular septa . nih.govnih.govresearchgate.netasm.orguu.nl As the concentration of this compound increases, more severe damage becomes apparent.

The table below summarizes the observed morphological changes in C. perfringens at different concentrations of synthetic this compound after a 30-minute treatment.

Concentration of sGal-6Observed Morphological Changes in Clostridium perfringens
1.56 µg/mlGranulation of intracellular material, irregular septa in dividing cells. uu.nl
6.25 µg/mlAn increasing fraction of cells showing intracellular granulation and irregular septa. uu.nl
Higher ConcentrationsWidespread cytoplasm retraction, detachment of the cytoplasmic membrane, formation of mesosome-like structures, and development of a ghost-like appearance before complete cell lysis. nih.gov

These morphological changes, from the initial disruption of cell division to the final stages of lysis, highlight the potent and multifaceted antimicrobial activity of this compound. nih.govnih.govresearchgate.netasm.org

Role in Innate Immune Cell Modulation (Non-Human)

Beyond its direct antimicrobial activities, this compound is an important component of the broader innate immune response in chickens. veterinaryworld.orgresearchgate.netasm.orguu.nl The expression of gallinacin genes, including this compound, is a key feature of the innate immune system's response to bacterial infections. asm.org Gallinacins are found in abundance in cells that are crucial for the innate immune response against microbial threats. asm.org

The interaction of gallinacins with components of the bacterial outer membrane, such as lipopolysaccharides from gram-negative bacteria, can trigger the production of pro-inflammatory cytokines. asm.org This suggests that this compound not only acts as a direct killing agent but also functions as a signaling molecule that helps to orchestrate the wider immune response. The presence of this compound in the digestive tract, a primary site of exposure to pathogens, underscores its critical role in maintaining gut health and providing a first line of defense. nih.govnih.govresearchgate.netasm.orguu.nl Upregulation of this compound has been observed in response to various pathogens, further confirming its role as a protective molecule against intestinal pathogens. researchgate.net

Physiological Role and Immune Contribution of Gallinacin 6 in Avian Hosts

Tissue-Specific Expression Profiles in Healthy Avian Systems

The expression of Gallinacin-6 is not uniform throughout the avian body, with particularly high concentrations found in the digestive tract, indicating its critical role in the first line of defense against ingested pathogens.

Research has consistently demonstrated that Gal-6 mRNA is highly expressed in the proximal digestive tract of chickens. nih.gov Studies using reverse transcription-PCR have revealed the highest levels of Gal-6 mRNA in the esophagus and crop. nih.govnih.govuu.nlresearchgate.net Moderate expression is observed in the glandular stomach, while lower levels are found throughout the intestinal tract. nih.govnih.govuu.nlresearchgate.net This high level of expression in the upper digestive tract suggests a crucial role for Gal-6 in providing an initial antimicrobial barrier against food-borne pathogens before they can colonize the lower gut. nih.govnih.gov The chicken tongue also expresses Gallinacin-6, contributing to the initial immune defense against pathogens at the point of entry. mdpi.com

Table 1: Relative mRNA Expression of Gallinacin-6 in the Chicken Digestive Tract

Tissue Relative Expression Level Reference
Esophagus High nih.govnih.govuu.nlresearchgate.net
Crop High nih.govnih.govuu.nlresearchgate.net
Glandular Stomach Moderate nih.govnih.govuu.nlresearchgate.net
Intestinal Tract Low nih.govnih.govuu.nlresearchgate.net
Tongue Expressed mdpi.com

Beyond the digestive system, Gallinacin-6 is expressed in other tissues, highlighting its broader role in avian immunity. Expression has been noted in the trachea, bursa of Fabricius, and bone marrow. asm.org This distribution suggests that Gal-6 contributes to the defense of the respiratory tract and is also involved in the systemic immune response, originating from primary lymphoid organs.

High Expression in the Chicken Digestive Tract (Esophagus, Crop, Glandular Stomach, Intestinal Tract)

Role in Mucosal Immunity and Barrier Function

Gallinacin-6 is a key component of the mucosal immune system, which acts as the first line of defense at the interface between the host and the external environment. Its presence in the mucus layer of the digestive tract helps to create an antimicrobial barrier that prevents the adhesion and invasion of pathogenic microorganisms. By neutralizing pathogens in the lumen, Gal-6 helps to maintain the integrity of the epithelial barrier and prevent systemic infections. The expression of β-defensins like Gallinacin-6 is a fundamental aspect of the gut's immunological barrier, which also includes immune cells such as B cells, T cells, dendritic cells, and macrophages located in the lamina propria. mdpi.com

Response of Gallinacin 6 Expression to Microbial Challenge

The expression of Gallinacin-6 is not static; it can be modulated in response to the presence of microbes, indicating its active role in the dynamic process of host defense.

The expression of β-defensin genes, including gallinacins, is often induced by inflammation or bacterial infection. veterinaryworld.org The upstream region of the Gallinacin-6 gene contains putative binding sites for transcription factors such as nuclear factor kappa beta (NF-κB), activator protein 1 (AP-1), and nuclear factor interleukin-6 (NF-IL6). nih.govnih.govuu.nlresearchgate.net These transcription factors are known to be involved in the inflammatory response and the induction of immune-related genes, suggesting that Gal-6 expression can be upregulated upon microbial challenge. nih.govnih.govuu.nl This inducible nature allows the host to mount a rapid and targeted defense against invading pathogens.

Gallinacin-6 has demonstrated potent antimicrobial activity against a range of significant food-borne pathogens in laboratory settings. nih.govuu.nl In colony-counting assays, synthetic Gal-6 showed strong bactericidal effects against Campylobacter jejuni, Salmonella enterica serovar Typhimurium, Clostridium perfringens, and Escherichia coli. nih.govnih.govuu.nlresearchgate.net For instance, treatment with synthetic Gal-6 resulted in a significant reduction in the survival of Clostridium perfringens within a short time frame, highlighting its rapid killing kinetics. nih.govnih.govresearchgate.net Electron microscopy studies have shown that Gal-6 disrupts bacterial cell integrity, causing intracellular granulation, cytoplasm retraction, and ultimately cell lysis. nih.govnih.govresearchgate.net This broad-spectrum activity against key enteric pathogens underscores the vital contribution of Gallinacin-6 to the innate host defense in avian species. nih.govnih.gov Interestingly, in studies involving Salmonella enterica serovar Enteritidis infection, the expression of Gallinacin-6 did not appear to be modified, suggesting that the response may be pathogen-specific or influenced by other factors in the host's immune response. asm.orgmuni.cz

Table 2: Antimicrobial Activity of Gallinacin-6 Against Specific Enteric Pathogens

Pathogen Antimicrobial Effect Reference
Campylobacter jejuni Bactericidal nih.govnih.govuu.nlresearchgate.net
Salmonella enterica serovar Typhimurium Bactericidal nih.govnih.govuu.nlresearchgate.net
Clostridium perfringens Bactericidal, rapid killing nih.govnih.govresearchgate.net
Escherichia coli Bactericidal nih.govnih.govuu.nlresearchgate.net

Upregulation in Response to Bacterial Infections

Interplay with Other Components of the Avian Immune System

This compound (Gal-6), also known as avian β-defensin 9 (AvBD9), plays a multifaceted role within the avian immune system that extends beyond its direct antimicrobial activity. Its function is intricately connected with various immune cells, signaling molecules, and other antimicrobial peptides, contributing to a coordinated host defense.

The expression of the gene encoding Gal-6 is regulated by key immune signaling pathways. The promoter region of the Gal-6 gene contains binding sites for several crucial transcription factors, including nuclear factor kappa beta (NF-κB), activator protein 1 (AP-1), and nuclear factor interleukin-6 (NF-IL-6). tandfonline.comresearchgate.netnih.gov This indicates that its production can be initiated or increased in response to inflammatory and microbial stimuli.

Research has demonstrated that Gal-6 expression is induced by components of both commensal and pathogenic bacteria. Probiotic bacteria such as Lactobacillus rhamnosus, and specifically their cell wall component peptidoglycan, can stimulate the production of AvBD9 in chicken intestinal epithelial cells and peripheral blood mononuclear cells. cambridge.orgnih.gov This induction is mediated through Toll-like receptor 2 (TLR2) and involves the activation of the NF-κB and JNK signaling pathways. tandfonline.com Similarly, butyrate, a short-chain fatty acid produced by gut microbiota, has been shown to dramatically increase the expression of AvBD9 in a chicken macrophage cell line (HD11) and in tissues like the crop and cecal tonsils in live chickens. plos.org

Beyond its induction by microbial components, Gal-6 actively modulates the immune response. Avian β-defensins are known to be chemotactic, meaning they can recruit various immune cells to sites of infection or inflammation. plos.orgnih.gov This includes the recruitment of monocytes, T lymphocytes, and immature dendritic cells, which are essential for initiating an adaptive immune response. nih.gov The stimulation of AvBD9 expression has been linked to the subsequent upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), which help to amplify the immune response and activate other immune cells. researchgate.net For instance, studies have shown that AvBD9 can stimulate the differentiation of dendritic cells, which are critical antigen-presenting cells that bridge the innate and adaptive immune systems. researchgate.net

There is also evidence suggesting a synergistic relationship between Gal-6 and other immune components. For example, Vitamin D3 has been shown to synergistically enhance the expression of several avian β-defensins, including Gal-6, in the presence of lipopolysaccharide (LPS), a major component of Gram-negative bacteria. uu.nl Furthermore, protein-protein interaction databases predict a functional association between AvBD9 and other avian β-defensins like AvBD2, AvBD3, and AvBD4, suggesting a coordinated action among these peptides in host defense. string-db.org This interplay ensures a robust and multi-pronged approach to immunity, where Gal-6 not only acts directly against pathogens but also orchestrates a broader immune reaction.

Table 1: Immunomodulatory Interactions of this compound (AvBD9)

Interacting Component Type of Interaction Observed Effect on/by this compound Cell/Tissue Context Reference(s)
Signaling Pathways
NF-κB / AP-1 Transcriptional Regulation Induce the expression of the this compound gene. General (promoter analysis) tandfonline.comresearchgate.netnih.gov
Toll-like Receptor 2 (TLR2) Induction Pathway Mediates the induction of AvBD9 expression by Lactobacillus rhamnosus. Chicken Intestinal Epithelial Cells tandfonline.com
Microbial & Endogenous Molecules
Lactobacillus rhamnosus (Peptidoglycan) Induction Stimulates AvBD9 mRNA and peptide expression. Chicken Intestinal Epithelial Cells, PBMCs, Splenocytes cambridge.orgnih.gov
Butyrate Induction Dramatically upregulates AvBD9 gene expression. Chicken Macrophage Cell Line (HD11), Crop, Cecal Tonsils plos.org
Lipopolysaccharide (LPS) & Vitamin D3 Synergistic Induction Synergistically upregulates Gal-6 expression. Intestines uu.nl
Immune Cells
Monocytes, T-lymphocytes, Dendritic Cells Chemotaxis/Recruitment General function of avian β-defensins is to recruit these cells. General nih.gov
Macrophages (HD11 cell line) Induction Butyrate induces high expression of AvBD9 in macrophages. Chicken Macrophage Cell Line (HD11) plos.org
Dendritic Cells Differentiation AvBD9 stimulation promotes dendritic cell differentiation. General researchgate.net
Cytokines & Other Peptides
Interleukin-6 (IL-6), Interferon-gamma (IFN-γ) Associated Upregulation Expression of AvBD9 is upregulated alongside these cytokines. Chicken Ceca researchgate.net
AvBD2, AvBD3, AvBD4 Predicted Interaction Functional association and potential coordinated action. General (protein interaction network) string-db.org

Research Methodologies and Experimental Approaches in Gallinacin 6 Studies

Molecular Cloning and Gene Expression Analysis

The initial steps in studying Gallinacin 6 often involve elucidating its genetic blueprint and understanding its expression patterns within the chicken.

Reverse Transcription-PCR (RT-PCR) for mRNA Expression Profiling

To determine the tissue-specific expression of the this compound gene, researchers utilize Reverse Transcription-Polymerase Chain Reaction (RT-PCR). nih.govnih.gov This technique allows for the detection and quantification of messenger RNA (mRNA), providing insights into where the peptide is actively being produced.

In a notable study, total RNA was extracted from various tissues of chickens. nih.govresearchgate.net This RNA was then used as a template for one-step RT-PCR to amplify cDNA fragments of this compound. researchgate.netresearchgate.net The results of such analyses revealed high levels of Gal-6 mRNA expression in the esophagus and crop, with moderate expression in the glandular stomach and lower levels throughout the intestinal tract. nih.govnih.gov For control and normalization purposes, the expression of a housekeeping gene, such as β-actin, is concurrently amplified. researchgate.netresearchgate.net

The primers used in these RT-PCR analyses are specifically designed to amplify the this compound sequence. uu.nl

Table 1: RT-PCR Primers for this compound and β-actin

Primer Name Primer Sequence (5'-3')
Gal-6 (forward) TCCACAGCAGAGGACAATC
Gal-6 (reverse) AACTGCGTGGTCAGTGAGG
β-actin (forward) ACCCTGTCCTGCTTACTGAGG
β-actin (reverse) GCTCGGTCAGGATCTTCATG

Source: uu.nl

These expression studies have been conducted on different chicken breeds, such as Ross 308 and Hybro, and at various ages to understand the developmental and genetic influences on this compound production. researchgate.netresearchgate.net

Recombinant Protein Expression and Purification Strategies

To produce larger quantities of this compound for functional studies, recombinant protein expression systems are employed. The sequence encoding the mature this compound peptide is cloned into an expression vector. nih.govcabidigitallibrary.org

One common strategy involves expressing Gal-6 as a fusion protein. nih.govresearchgate.net For instance, it has been expressed in HEK293-EBNA cells as a fusion with human growth hormone (HGH) and a histidine tag (His8). nih.govresearchgate.net This fusion protein can be purified from the cell supernatant using affinity chromatography, such as with a HisTrap nickel column. researchgate.netresearchgate.net The bound fusion protein is then eluted. researchgate.netresearchgate.net

Following purification, the this compound peptide is cleaved from its fusion partner using a specific protease, like Tobacco Etch Virus (TEV) protease. nih.govresearchgate.net The cleaved, mature recombinant this compound can then be separated from the fusion tag and protease by another round of affinity chromatography. researchgate.netresearchgate.net The purity of the recombinant Gal-6 is verified using techniques like Tricine-SDS-PAGE. nih.govresearchgate.net

Peptide Synthesis and Characterization

In addition to recombinant expression, this compound can be produced through chemical synthesis, which allows for precise control over the peptide's structure.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is a widely used method for artificially producing peptides. stanford.edu For this compound, Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis has been utilized. nih.govuu.nl This technique involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support.

Purification Techniques (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Following synthesis, the crude peptide must be purified to isolate the correctly folded and active form of this compound. A key technique for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govfrontiersin.org

The synthetic peptide is loaded onto an RP-HPLC column, often a C8 or C18 column. nih.govresearchgate.netfrontiersin.org The peptide is then eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid. nih.govresearchgate.net This separates the desired peptide from impurities and improperly folded forms. The purity of the collected fractions is often verified by techniques like Tricine-SDS-PAGE. nih.govresearchgate.net

Mass Spectrometry for Peptide Identification (e.g., Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS))

To confirm the identity and mass of the synthesized or recombinant this compound, mass spectrometry is indispensable. nih.govd-nb.info Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a common method used for this purpose. nih.govresearchgate.net

The analysis of synthetic this compound by MALDI-TOF has shown a monoisotopic mass that is in close agreement with its calculated molecular mass. nih.govresearchgate.net Similarly, the molecular mass of recombinant this compound has been confirmed using this technique. researchgate.netresearchgate.net This verification is a critical step to ensure that the produced peptide has the correct molecular weight, which is indicative of the correct amino acid sequence.

Table 2: Mass Spectrometry Analysis of this compound

Peptide Type Analytical Method Observed Mass (Da) Calculated Mass (Da)
Synthetic Gal-6 MALDI-TOF-MS 4282 ± 4 4285
Recombinant Gal-6 MALDI-TOF-MS 4313 ± 4 Varies based on fusion tag remnants

Source: nih.govresearchgate.netresearchgate.net

In Vitro Antimicrobial Efficacy Assays

The antimicrobial potency of this compound (Gal-6) is rigorously evaluated through a series of established in vitro assays designed to quantify its inhibitory and lethal effects against a spectrum of microorganisms. These methods are fundamental to understanding the peptide's antimicrobial profile.

The broth microdilution assay is a cornerstone technique used to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is defined as the lowest concentration of the peptide that prevents visible growth of a microorganism after a specified incubation period. In these assays, serial twofold dilutions of this compound are prepared in microtiter plates. ubc.caplos.org Each well is then inoculated with a standardized suspension of a specific bacterial or fungal strain. nih.gov Following incubation, the plates are examined to identify the lowest concentration at which no growth has occurred.

Studies have utilized this method to compare the efficacy of both synthetic this compound (sGal-6) and recombinant this compound (rGal-6). nih.gov The results indicate that this compound possesses activity against a range of gram-positive bacteria, gram-negative bacteria, and yeasts. nih.govasm.org For instance, synthetic Gal-6 was found to inhibit Campylobacter jejuni and Escherichia coli with an MIC of 64 µg/ml and was particularly effective against Clostridium perfringens with an MIC of 8 µg/ml. nih.gov The recombinant form of the peptide showed a similar spectrum of activity, though it was sometimes less potent. asm.org

Below is a table summarizing the MIC values for synthetic and recombinant this compound against various microorganisms.

Table 1: Antimicrobial Activity of Synthetic and Recombinant this compound Data sourced from broth microdilution assays. nih.govasm.org

MicroorganismTypesGal-6 MIC (µg/ml)sGal-6 MBC (µg/ml)rGal-6 MIC (µg/ml)rGal-6 MBC (µg/ml)
Campylobacter jejuniGram-negative64>12864128
Escherichia coliGram-negative6464>128>128
Salmonella enterica serovar TyphimuriumGram-negative>128>128>128>128
Clostridium perfringensGram-positive88816
Staphylococcus aureusGram-positive>128>128>128>128
Streptococcus pyogenesGram-positive6464NDND
Candida albicansYeast16323264
Saccharomyces cerevisiaeYeast16323264

MBC (Minimal Bactericidal Concentration) is the lowest concentration that results in microbial death. ND: Not Determined.

To determine whether this compound is microbistatic (inhibits growth) or microbicidal (kills the microbe), researchers employ colony-counting assays. researchgate.net In this method, a standardized number of microbial cells (e.g., ~2.5 × 10⁶ CFU/ml) are incubated with various concentrations of the peptide for a set period, typically a few hours. researchgate.netresearchgate.net Afterward, the mixtures are serially diluted and plated onto agar (B569324) media suitable for microbial growth. researchgate.net Following incubation, the number of surviving colonies is counted. A significant reduction in colony-forming units (CFU) compared to a control group (without the peptide) indicates bactericidal or fungicidal activity.

These assays have demonstrated that synthetic this compound exhibits strong bactericidal and fungicidal activity against a variety of pathogens. asm.org This includes potent killing of food-borne pathogens such as Campylobacter jejuni, Clostridium perfringens, Salmonella enterica serovar Typhimurium, and Escherichia coli. researchgate.netnih.gov For several strains, including C. jejuni, C. perfringens, Staphylococcus aureus, and the yeast Candida albicans, survival was reduced to below the detection limit at a concentration of 16 µg/ml. asm.org

Kill-curve, or time-kill, studies are performed to analyze the kinetics of antimicrobial action—that is, how quickly this compound kills a target microorganism. nih.govresearchgate.net In these experiments, a logarithmic-phase microbial culture is treated with a fixed concentration of the peptide, often a multiple of its MIC. researchgate.net Aliquots are then removed at various time points, diluted, and plated to determine the number of viable cells remaining. researchgate.net

Kinetic studies reveal that this compound has a rapid killing mechanism. researchgate.netnih.gov When tested against Clostridium perfringens, treatment with 16 µg/ml of synthetic Gal-6 caused a 3-log unit (99.9%) reduction in viable cells within just 60 minutes. asm.org A higher concentration of 64 µg/ml reduced the survival of C. perfringens to below the detection limit within the same timeframe. nih.gov These results highlight the fast-acting nature of the peptide's microbicidal activity. nih.gov

Colony-Counting Assays for Bactericidal and Fungicidal Activity

Microscopic Techniques for Cellular Impact Assessment

To visualize the physical damage inflicted by this compound on microbial cells, researchers turn to high-resolution microscopy.

Transmission Electron Microscopy (TEM) is a powerful technique used to investigate the ultrastructural changes within microbial cells upon exposure to an antimicrobial agent. asm.org For these studies, microbes such as C. perfringens are treated with varying concentrations of this compound for a short period (e.g., 30 minutes) before being prepared for microscopic examination. asm.orgnih.gov

TEM analysis of C. perfringens cells treated with synthetic Gal-6 revealed significant, dose-dependent morphological alterations. asm.orgnih.gov Compared to untreated control cells, the peptide-treated cells displayed several signs of distress and damage, including:

Intracellular Granulation: The appearance of dense granules within the cytoplasm. asm.orgasm.org

Irregular Septum Formation: In dividing cells, the septum (the new wall that forms between daughter cells) was malformed. asm.orgnih.gov

Cytoplasm Retraction: The cellular contents pulled away from the cell wall. nih.govasm.org

Cell Lysis: The complete rupture and breakdown of the cell. nih.govasm.org

These observations suggest that this compound disrupts cell wall and membrane integrity, leading to catastrophic failure of cellular structure and function. asm.org

Bioinformatics and Computational Approaches

Bioinformatics and computational biology are integral to modern research on antimicrobial peptides like this compound. These approaches allow for the analysis of genetic information, prediction of protein structure, and identification of functional regions.

In the study of this compound, computational tools have been used to analyze its gene sequence. This analysis identified putative binding sites for transcription factors such as nuclear factor kappa beta (NF-κB), activator protein-1 (AP-1), and nuclear factor interleukin-6 (NF-IL6) in the upstream region of the Gal-6 gene. nih.govuu.nl The presence of these sites suggests that the expression of this compound may be inducible as part of the chicken's innate immune response to infection. nih.govasm.org

Broader computational methods, such as evolutionary tracing, are used to compare defensin (B1577277) family members and pinpoint key amino acid residues that may be critical for their specific antimicrobial activities. frontiersin.org Furthermore, immunoinformatics approaches are now being used to design novel vaccines, with related gallinacins (e.g., gallinacin-3) being explored as potential adjuvants to enhance the immune response. researchgate.netfrontiersin.org These computational strategies are vital for understanding the biological role of this compound and for harnessing the potential of the wider gallinacin family.

Expressed Sequence Tag (EST) Clustering and Homology Searching

The discovery of this compound (Gal-6), along with other novel gallinacins, was facilitated by bioinformatic approaches utilizing large-scale expressed sequence tag (EST) data. maynoothuniversity.ieresearcher.life Researchers have implemented methods involving the clustering of over 420,000 chicken ESTs to create a comprehensive gene index. maynoothuniversity.ieresearcher.life From these clusters, predicted protein sequences are generated.

Homology searching is a key step in this in silico identification process. By using known antimicrobial peptides (AMPs) as queries in similarity searches (like BLAST) against the database of predicted proteins from EST clusters, researchers have successfully identified novel AMPs, including Gal-6 (also referred to as Gal-9 or AvBD9 in some studies). maynoothuniversity.ieresearchgate.netnih.gov This methodology has proven effective for discovering a complete repertoire of defensin-related sequences in chickens, providing a foundation for further evolutionary and functional analysis. maynoothuniversity.ienih.govd-nb.info The existence of a large number of EST sequences, coupled with the sequencing of the chicken genome, has been instrumental in identifying the single β-defensin cluster where Gal-6 resides. nih.govd-nb.info

For example, one study reported the identification of seven novel gallinacins, including the one now known as this compound, by searching clustered chicken ESTs for homology to known AMPs. maynoothuniversity.ie This bioinformatic pipeline allows for the rapid identification of candidate genes, which can then be validated and characterized through further molecular techniques. maynoothuniversity.ie

Sequence Alignment and Phylogenetic Tree Reconstruction

To understand the evolutionary relationships of this compound with other defensins, sequence alignment and phylogenetic analysis are crucial. The prepropeptide amino acid sequence of Gal-6 is typically aligned with other avian and mammalian β-defensins using tools like Clustal X or MUSCLE. nih.govresearchgate.netnih.gov These alignments, which can be codon-by-codon for nucleotide sequences, are essential for identifying conserved regions and divergent areas, particularly within the mature peptide sequence that dictates antimicrobial function. d-nb.infonih.gov

Phylogenetic trees are then constructed from these alignments using methods such as Maximum Likelihood (ML) or Bayesian inference (e.g., using BEAST software). nih.govfrontiersin.orgresearchgate.netnih.gov The best-fit model of sequence evolution (e.g., LG+G+I) is determined using criteria like the Akaike Information Criterion (AIC). frontiersin.org

These analyses have revealed that the gallinacin gene family likely arose through gene duplication followed by differentiation. bioone.org Phylogenetic reconstruction shows that chicken β-defensins often cluster with various groups of mammalian β-defensins, though the statistical support for deep ancestral nodes can be weak, suggesting that many of these genes diversified long ago. d-nb.infonih.gov Specifically, AvBD9 (Gal-6) has been shown to cluster with AvBD10, AvBD11, AvBD13, and AvBD14, suggesting these genes originated from a common ancestral duplication. nih.gov This diversification is thought to allow the targeting of different microbial pathogens. bioone.org

Prediction of Signal Peptides and Mature Peptide Sequences

The this compound gene, like other β-defensins, encodes a prepropeptide that must be processed to yield the active, mature peptide. Computational tools are employed to predict the structure of this precursor. The SignalP software is commonly used to identify the N-terminal signal peptide, which directs the protein for secretion. nih.govresearchgate.net

Following the signal peptide is a pro-piece. The cleavage site that separates the pro-piece from the mature peptide is predicted by comparing the Gal-6 sequence with the known cleavage sites of other mature β-defensins from various species. nih.govresearchgate.net For Gal-6, a putative cleavage site was identified between an alanine (B10760859) and an aspartic acid residue (QEDA↓D). nih.gov This site shows resemblance to proteolytic cleavage sites in human β-defensin-1 and bovine neutrophil β-defensin-1. nih.gov The final mature Gal-6 peptide is characterized by its six-cysteine motif, which is highly conserved among defensins and crucial for its structure and function. d-nb.infonih.gov

Table 1: Predicted Features of the this compound Prepropeptide

Feature Prediction Method Finding Source
Signal Peptide SignalP software Presence of a signal peptide at the N-terminus. nih.gov, researchgate.net
Mature Peptide Homology comparison of cleavage sites A putative cleavage site is located between Ala²⁶ and Asp²⁷. nih.gov
Mature Peptide Mass MALDI-TOF Analysis The calculated mass of the recombinant mature peptide is ~4,314 Da. nih.gov

Analysis of Genomic and Promoter Regions for Regulatory Elements

Analysis of the genomic DNA sequence upstream of the this compound coding region is performed to identify potential regulatory elements that control its expression. The Gal-6 gene, like other gallinacins, generally consists of four exons and three introns. d-nb.infobioone.org

Researchers utilize bioinformatic tools such as JASPAR and MatInspector to scan the 5' flanking (promoter) region for putative transcription factor binding sites. nih.govresearchgate.netuu.nl For the Gal-6 gene, a putative transcription start site (TSS) has been predicted 70 base pairs upstream of the ATG start codon. nih.govuu.nl This region contains canonical promoter elements, including a TATA box and a CAAT box. nih.govuu.nl

Furthermore, several binding sites for key transcription factors associated with immune and inflammatory responses have been identified, suggesting that Gal-6 expression is inducible. nih.govnih.gov The presence of these sites indicates that Gal-6 expression can be upregulated in response to infection or other stimuli. nih.govnih.gov

Table 2: Putative Transcription Factor Binding Sites in the this compound Promoter Region

Transcription Factor Predicted Location (relative to TSS) Source
TATA box -29 bp nih.gov, uu.nl
CAAT box -111 bp nih.gov, uu.nl
Nuclear Factor kappa beta (NF-κB) -506 bp nih.gov, uu.nl
Activator Protein-1 (AP-1) -1011 bp, -2700 bp, -2872 bp nih.gov, uu.nl
Nuclear Factor Interleukin-6 (NF-IL6) -1108 bp, -1949 bp, -2630 bp, -2777 bp nih.gov, uu.nl

Single Nucleotide Polymorphism (SNP) Detection and Association Analysis

Single Nucleotide Polymorphisms (SNPs) within the gallinacin gene cluster, including Gal-6, are investigated to determine their association with host resistance to pathogens. This research involves sequencing gene fragments from different chicken lines (e.g., inbred vs. outbred) to identify genetic variations. bioone.orgjofamericanscience.orgnih.gov

Once SNPs are identified, genotyping techniques such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or SNaPshot are used to screen larger populations. bioone.orgresearchgate.net Statistical analyses, often using a linear mixed model, are then performed to test for associations between specific SNP alleles and phenotypic traits, such as bacterial load after a pathogen challenge or antibody response to vaccination. bioone.orgnih.govresearchgate.net

Studies have identified numerous SNPs within the gallinacin gene cluster. bioone.orgjofamericanscience.org For instance, one analysis of the broader gallinacin gene cluster found an average of 17 SNPs per kilobase. bioone.org While specific association studies for Gal-6 SNPs are often part of a larger analysis of the entire gene cluster, research has demonstrated that polymorphisms in adjacent gallinacin genes (like GAL11, GAL12, and GAL13) are significantly associated with Salmonella enterica serovar Enteritidis colonization. bioone.org This highlights the potential of using SNPs in the gallinacin region as molecular markers for breeding chickens with enhanced disease resistance. bioone.orgnih.gov

In Vivo Animal Models for Host Response Studies (e.g., chicken F1 populations, genetic lines)

To study the role of this compound in a living host, researchers use various in vivo chicken models. These models are essential for understanding gene expression in response to infection and for linking genetic variations to immune phenotypes.

One common approach involves using F1 populations created by crossing genetically distinct parental lines, such as commercial outbred broiler sires and highly inbred Leghorn or Fayoumi dams. bioone.orgnih.govasm.org These F1 progeny exhibit genetic diversity that can be exploited in association studies. After a challenge with a pathogen like Salmonella Enteritidis, researchers can measure traits such as bacterial load in organs (cecum, spleen) and antibody levels. bioone.orgnih.govasm.org These phenotypic data are then correlated with the chickens' genotypes at specific gallinacin loci to identify associations.

Additionally, studies compare Gal-6 expression across different established chicken breeds (e.g., Ross 308, Hybro) and ages to investigate baseline and inducible expression levels in various tissues. nih.govuu.nl For example, reverse transcription-PCR has been used to show high Gal-6 mRNA expression in the esophagus and crop of both Ross 308 and Hybro chickens. nih.govuu.nl Comparing genetically resistant and susceptible lines of chickens, such as White Leghorn lines for Marek's disease, also provides a powerful model to link gallinacin gene polymorphisms to disease outcomes. jofamericanscience.org These in vivo models are indispensable for validating the biological relevance of the genetic and regulatory findings from in silico and in vitro studies.

Evolutionary Aspects of Gallinacin 6 and Avian Beta Defensins

Phylogenetic Relationships within the Gallinacin Family

The gallinacin family, also known as avian β-defensins (AvBDs), represents a cluster of genes that have arisen from gene duplication events. mdpi.comosti.gov In the chicken, 14 AvBD genes have been identified, located in a cluster on chromosome 3. osti.govneueve.comosti.gov Phylogenetic analysis reveals that these genes can be grouped into distinct subfamilies. researchgate.net

Gallinacin 6 (also referred to as AvBD6) is part of this family. neueve.com Interestingly, phylogenetic analysis shows that this compound has a higher degree of similarity to some mammalian β-defensins than to other avian β-defensins. nih.gov For instance, it shares significant identity and conservation with human β-defensin-1 and bovine neutrophil β-defensins. nih.gov This suggests a common ancestral origin for these defensins before the divergence of avian and mammalian lineages. researchgate.net Within the avian lineage, this compound is considered a duplication of Gallinacin 7 (AvBD7). neueve.com

The evolutionary history of the gallinacin family indicates that most of these genes evolved before the divergence of different bird species, as shown by the presence of cross-species, gene-specific clusters. mdpi.com However, some species-specific genes do exist, highlighting ongoing evolutionary diversification. mdpi.com

A distinct group of avian-specific β-defensin-related peptides, the ovodefensins (which include gallins), are thought to have evolved from a common ancestor with the β-defensins. nih.gov

Table 1: Phylogenetic and Evolutionary Details of this compound

FeatureDescription
Gene Name This compound (Gal-6), Avian β-defensin 6 (AvBD6)
Gene Location Chromosome 3q3.5-q3.7 in chickens osti.gov
Phylogenetic Group Avian β-defensins veterinaryworld.org
Evolutionary Origin Arose from gene duplication events within the AvBD cluster mdpi.comosti.gov
Orthologs Found in various avian species mdpi.com
Relationship to other Defensins Shows significant similarity to some mammalian β-defensins nih.gov

Evidence of Positive Selection in this compound Amino Acid Sites

The evolution of the gallinacin family has been driven by positive selection, a process where new advantageous mutations are favored. This is particularly evident in the mature peptide region of these antimicrobial peptides (AMPs). maynoothuniversity.ie The constant interaction with a wide array of pathogens likely drives this rapid evolution, allowing the host to develop new defenses. maynoothuniversity.ienih.gov

Studies have identified specific amino acid sites within the gallinacin family that are under positive selection. neueve.commaynoothuniversity.ie These sites are predominantly located in the active region of the peptide, suggesting their importance in determining the antimicrobial specificity and efficacy. maynoothuniversity.ie Changes in these positively selected sites have been shown to enhance the antimicrobial activity against specific pathogens. researchgate.net

The pressure of co-evolution with pathogens is a major driver for this positive selection, leading to a diverse arsenal (B13267) of β-defensins with specialized functions. uu.nl

Table 2: Evidence of Positive Selection in Avian β-Defensins

Research FindingSignificance
Positive selection detected in amino acid sites of the mature peptide region of gallinacins. maynoothuniversity.ieSuggests functional adaptation and evolution of new antimicrobial specificities. maynoothuniversity.ie
Amino acid substitutions at positively selected sites in AvBD8 enhanced activity against E. coli. researchgate.netDemonstrates that positive selection can direct the antimicrobial response to specific pathogens. researchgate.net
The rate of non-synonymous substitutions (dN) is higher than synonymous substitutions (dS) in some AvBD genes. neueve.comIndicates that these genes are evolving under positive selection. neueve.com

Diversification of Gallinacin Function and Tissue Expression during Avian Evolution

Gene duplication and subsequent diversification have led to a wide range of functions and tissue-specific expression patterns among the gallinacins. nih.gov This functional divergence allows for a more tailored and effective innate immune response throughout the bird's body.

Based on their tissue expression patterns, the 13 chicken β-defensin genes can be broadly divided into two groups:

Gallinacins 1-7: Predominantly expressed in the bone marrow and respiratory tract. osti.govosti.gov

Gallinacins 8-13: Primarily expressed in the liver and the urogenital tract. osti.govosti.govnih.gov

This compound, for instance, is highly expressed in the proximal digestive tract, including the esophagus, crop, and proventriculus. nih.gov This specific expression pattern suggests a crucial role for this compound in the first line of defense against food-borne pathogens. nih.gov

The expression of different gallinacins can also be induced by infection. For example, Gallinacin-3 expression increases in the trachea following infection with Haemophilus paragallinarum. vulcanchem.com This inducibility highlights the dynamic role of these peptides in responding to pathogenic challenges.

The diversification of function is not limited to antimicrobial activity. Avian β-defensins are also involved in immunomodulation, linking the innate and adaptive immune systems. nih.gov They can enhance the recruitment of immune cells like macrophages and lymphocytes to sites of infection. nih.gov

This functional and expressional diversification is a hallmark of the evolution of the avian β-defensin family, enabling birds to mount a robust and localized defense against a wide variety of pathogens encountered in different tissues and environments. nih.govnih.gov

Future Research Trajectories and Non Human Application Prospects

Elucidating Unexplored Mechanistic Pathways of Gallinacin 6 Action

While the primary mechanism of action for many antimicrobial peptides, including Gal-6, is understood to involve interaction with and disruption of microbial membranes, the finer details of these processes remain to be fully elucidated. frontiersin.org Future research should focus on the specific molecular interactions between Gal-6 and the components of bacterial cell walls, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. veterinaryworld.org The initial binding is thought to be an electrostatic interaction between the cationic peptide and the anionic microbial membrane components. veterinaryworld.org Following this, it is believed that Gal-6 permeabilizes the bacterial membrane, leading to the inhibition of essential cellular processes like RNA, DNA, and protein synthesis. asm.org

Transmission electron microscopy has provided some insights, showing that treatment with synthetic Gal-6 causes dose-dependent morphological changes in Clostridium perfringens, including intracellular granulation, cytoplasm retraction, and cell lysis. asm.org However, the precise kinetics and the potential involvement of intracellular targets or modulation of host cell signaling pathways are areas ripe for further investigation. Understanding these nuanced mechanisms could pave the way for the design of more potent and specific antimicrobial agents.

Investigating this compound Roles in Specific Avian Diseases Beyond Current Scope

Current research has established the antimicrobial activity of Gal-6 against several food-borne pathogens, including Campylobacter jejuni, Salmonella enterica serovar Typhimurium, Clostridium perfringens, and Escherichia coli. frontiersin.org However, the in vivo role of Gal-6 in the context of specific avian diseases warrants more in-depth investigation. For instance, while Gal-6 expression is downregulated during C. jejuni colonization, suggesting a potential evasion strategy by the pathogen, the mechanisms behind this modulation are not fully understood. ugent.be

Future studies should aim to quantify Gal-6 expression levels and its localization during various viral and bacterial infections in poultry, beyond the currently studied pathogens. This could include examining its role in response to infections like Marek's disease, where other gallinacin genes have been implicated in resistance. jofamericanscience.orgscialert.net Understanding how Gal-6 expression is regulated during different disease states could reveal its broader significance in avian immunity and identify new therapeutic targets.

Harnessing this compound Genetic Variants for Marker-Assisted Selection in Poultry Breeding for Disease Resistance

The identification of single nucleotide polymorphisms (SNPs) within the gallinacin gene cluster, including the gene for Gal-6, presents a promising opportunity for enhancing disease resistance in poultry through genetic selection. nih.gov Studies have shown that the gallinacin genes are polymorphic in different chicken lines, and these variations can be associated with resistance or susceptibility to diseases like Marek's disease and Salmonella infections. jofamericanscience.orgscialert.netresearchgate.net

Specifically, SNPs in gallinacin genes have been identified as potential markers for marker-assisted selection (MAS) programs aimed at improving the immune response to Salmonella. nih.govekb.eg By identifying and selecting for chickens with favorable Gal-6 genetic variants, it may be possible to breed poultry with enhanced innate immunity and a greater ability to resist colonization by pathogenic bacteria. jofamericanscience.orgscialert.net This approach offers a sustainable, non-antibiotic strategy to improve flock health and food safety.

Table 1: Identified Single Nucleotide Polymorphisms (SNPs) in Gallinacin Genes and Their Association with Disease Resistance

GenePolymorphism (SNP)Associated Trait/DiseaseChicken Line/BreedReference
Gallinacin 1 (Gal-1)Exonic SNP leading to amino acid changesResistance/Susceptibility to Marek's DiseaseWhite Leghorn jofamericanscience.org
Gallinacin 2 (Gal-2)Intronic SNPsResistance/Susceptibility to Marek's DiseaseWhite Leghorn jofamericanscience.org
Gallinacin 3 (Gal-3)SNPs associated with antibody productionResponse to Salmonella enterica serovar EnteritidisBroiler asm.org
Gallinacin 5 (Gal-5)Genotype CC associated with lower bacterial countImmune response against S. typhimuriumRhode Island Red researchgate.net
Gallinacin 7 (Gal-7)SNPs associated with antibody productionResponse to Salmonella enterica serovar EnteritidisBroiler asm.org

This table is interactive and can be sorted by column.

Development of this compound-Inspired Antimicrobial Strategies for Animal Health and Agriculture (excluding therapeutic human applications)

The potent and broad-spectrum antimicrobial activity of Gal-6 makes it an excellent candidate for the development of novel antimicrobial strategies in animal health and agriculture. nih.gov With the increasing concern over antibiotic resistance, alternatives are urgently needed to maintain animal health and productivity. nih.gov Strategies could include the development of feed additives that incorporate synthetic or recombinant Gal-6 to help control pathogenic bacteria in the gastrointestinal tract of livestock.

Furthermore, research into agents that can stimulate the endogenous expression of Gal-6 offers another promising avenue. nih.gov For example, studies have shown that butyrate, a short-chain fatty acid, can induce the expression of certain host defense peptides in chickens. plos.org Identifying similar compounds that specifically upregulate Gal-6 could lead to the development of feed supplements that bolster the animal's own innate defenses. The use of transgenic plants, such as Medicago sativa, engineered to express gallinacin-3, suggests a potential future for producing antimicrobial peptides like Gal-6 in feed crops as a novel delivery system. researchgate.net

Comprehensive Analysis of Environmental and Dietary Modulators of this compound Expression in Avian Systems

The expression of Gal-6 is not static and can be influenced by various external factors. High levels of Gal-6 mRNA have been found in the esophagus and crop of chickens, suggesting its expression can be modulated by dietary components and the gut environment. nih.govnih.gov The presence of putative transcription factor binding sites for NF-κB and AP-1 in the upstream region of the Gal-6 gene suggests that its expression is inducible, likely in response to microbial signals. asm.orgnih.gov

Q & A

Q. How can researchers formulate hypotheses about this compound’s evolutionary conservation across avian species?

  • Methodological Answer : Apply the PICO framework (Population: avian β-defensins; Intervention: this compound; Comparison: homologs in other species; Outcome: phylogenetic conservation). Use BLASTp for sequence alignment and construct phylogenetic trees (e.g., MEGA software). Test for positive selection using dN/dS ratios in codon-based models .

Ethical and Reporting Standards

Q. What criteria ensure ethical reporting of this compound’s preclinical data?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, reporting sample size justification, randomization, and blinding. Disclose conflicts of interest and funding sources. For cell-based studies, include mycoplasma testing results and passage numbers .

Q. How should researchers document negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or include as supplementary material. Use CONSORT diagrams to outline attrition and exclusion criteria. Discuss implications for future research (e.g., optimizing delivery systems) to maintain scientific transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.